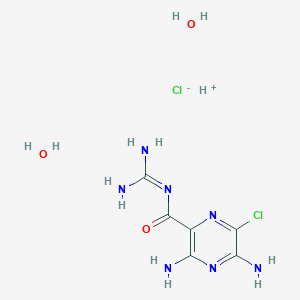

Amiloride hydrochloride dihydrate

Descripción general

Descripción

Amiloride hydrochloride dihydrate is a pyrazine compound that acts as a potassium-sparing diuretic. It is primarily used to treat hypertension and congestive heart failure by inhibiting sodium reabsorption in the kidneys . This compound is known for its ability to reduce the secretion of potassium and hydrogen ions, making it a valuable adjunct therapy in combination with other diuretics .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Amiloride hydrochloride dihydrate can be synthesized through a series of chemical reactions involving the formation of the pyrazine ring and subsequent functionalization. One common method involves the reaction of 3,5-diamino-6-chloropyrazine-2-carboxamide with hydrochloric acid and water to form the dihydrate salt . The reaction conditions typically require controlled temperatures and pH levels to ensure the purity and yield of the final product.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar chemical reactions as in laboratory settings but with optimized conditions for scalability. High-performance liquid chromatography (HPLC) is often used to monitor the purity and stability of the compound during production .

Análisis De Reacciones Químicas

Hydrolysis Reactions

Amiloride hydrochloride dihydrate undergoes hydrolysis under acidic and alkaline conditions, leading to structural degradation. Forced degradation studies using 0.1M HCl and 0.1M NaOH demonstrated distinct breakdown products detectable via HPLC .

| Condition | Degradation Products | Extent of Degradation |

|---|---|---|

| 0.1M HCl (1 hour) | Acid hydrolysis products | ~15% degradation |

| 0.1M NaOH (1 hour) | Alkaline hydrolysis products | ~10% degradation |

The guanidinium group (pKa 8.7) deprotonates in alkaline environments, reducing its sodium-channel-blocking activity .

Photodegradation

Exposure to UV light induces photolytic degradation. Stability studies showed:

| Condition | Degradation Products | Extent of Degradation |

|---|---|---|

| UV radiation (overnight) | Photolytic byproducts | ~20% degradation |

The compound’s fluorescence (excitation at 360 nm, emission at 420 nm) suggests conjugated aromatic systems susceptible to light-induced reactions .

Reaction with Dehydrating Agents

Amiloride reacts with strong dehydrating agents like P₂O₅ or SOCl₂, leading to nitrile formation via amide dehydration :

This reaction is critical for understanding its incompatibility with desiccants.

Thermal Decomposition

Heating above 285°C causes decomposition . Combustion generates nitrogen oxides (NOₓ) :

Stability in Solution

Stability studies of amiloride nasal spray (2 mg/mL) revealed :

| Storage Condition | Degradation Over 90 Days |

|---|---|

| 4°C (protected from light) | <5% |

| 25°C (exposed to light) | ~25% |

The compound remains stable in DMSO and hot water but degrades in alkaline or oxidative environments .

Interaction with Oxidizing Agents

Treatment with 0.1M H₂O₂ caused minimal oxidative degradation (~5%), indicating relative resistance to oxidation .

Key Stability Considerations

Aplicaciones Científicas De Investigación

Pharmacological Mechanism

Amiloride hydrochloride dihydrate functions by blocking sodium channels located in the distal convoluted tubule and collecting duct of the nephron. This inhibition leads to:

- Increased Sodium Excretion : By preventing sodium reabsorption, amiloride promotes the excretion of sodium in urine.

- Potassium Conservation : The negative potential created in the tubular lumen reduces the secretion of potassium and hydrogen ions, thus sparing potassium from being lost during diuresis .

- Minimal Impact on Renal Blood Flow : Unlike other diuretics, amiloride has little effect on glomerular filtration rate or renal blood flow, making it suitable for patients with certain renal conditions .

Hypertension Management

Amiloride is often used as an adjunct therapy with thiazide or loop diuretics to prevent hypokalemia (low potassium levels), a common side effect of these medications. It is particularly beneficial for patients who are at risk of developing hypokalemia due to concurrent therapy with kaliuretic diuretics .

Congestive Heart Failure

In patients with congestive heart failure, amiloride helps manage fluid retention while maintaining normal serum potassium levels. This is crucial for patients who may be taking other medications that can exacerbate potassium loss .

Edema Associated with Liver Cirrhosis

Amiloride is effective in treating edema related to hepatic cirrhosis. It provides satisfactory diuresis with reduced potassium loss, which is essential for patients who may have compromised electrolyte balance due to liver dysfunction .

Diabetes Management

In diabetic patients, particularly those with chronic renal disease, careful monitoring is essential when administering amiloride due to the risk of hyperkalemia. However, it can still be used effectively when necessary .

Case Studies and Research Findings

Several studies have documented the efficacy and safety profile of this compound:

- Combination Therapy Studies : Research indicates that combining amiloride with hydrochlorothiazide results in enhanced natriuresis while minimizing potassium loss compared to thiazides alone. This combination has been shown to be particularly effective in managing hypertension without significantly altering electrolyte balance .

- Long-term Use Observations : Longitudinal studies have demonstrated that long-term administration of amiloride maintains stable serum potassium levels in patients receiving concurrent loop or thiazide diuretics, thereby reducing the need for potassium supplementation .

- Safety Profiles : Clinical trials have reported that while hyperkalemia can occur, its incidence is lower when amiloride is used in conjunction with other diuretics compared to their use alone .

Table 1: Overview of Clinical Applications

| Application | Description |

|---|---|

| Hypertension | Adjunct therapy to prevent hypokalemia |

| Congestive Heart Failure | Manages fluid retention while conserving potassium |

| Edema (Hepatic Cirrhosis) | Effective diuresis with reduced potassium loss |

| Diabetes Management | Requires careful monitoring for hyperkalemia |

Table 2: Pharmacokinetics of this compound

| Parameter | Value |

|---|---|

| Absorption | ~50% of an oral dose |

| Onset of Action | 1-2 hours |

| Peak Plasma Levels | 3-4 hours |

| Half-life | 6-9 hours |

| Duration of Effect | Approximately 24 hours |

Mecanismo De Acción

Amiloride hydrochloride dihydrate works by inhibiting sodium reabsorption in the distal convoluted tubules and collecting ducts in the kidneys. It binds to the amiloride-sensitive sodium channels, promoting the loss of sodium and water from the body without depleting potassium . This action creates a negative potential in the luminal membranes of principal cells, reducing the secretion of potassium and hydrogen ions .

Comparación Con Compuestos Similares

Similar Compounds

Triamterene: Another potassium-sparing diuretic that works similarly by inhibiting sodium reabsorption in the kidneys.

Spironolactone: A potassium-sparing diuretic that acts as an aldosterone antagonist, reducing sodium reabsorption and potassium excretion.

Uniqueness

Amiloride hydrochloride dihydrate is unique in its specific inhibition of sodium channels without affecting aldosterone levels, unlike spironolactone . This makes it particularly useful in patients who require potassium-sparing diuretics but cannot tolerate aldosterone antagonists.

Actividad Biológica

Amiloride hydrochloride dihydrate is a potassium-sparing diuretic primarily used in the treatment of hypertension and edema associated with conditions like congestive heart failure and hepatic cirrhosis. Its biological activity is characterized by its unique mechanism of action, pharmacokinetics, and therapeutic applications.

Amiloride acts mainly by inhibiting the epithelial sodium channels (ENaC) located in the late distal tubule and collecting duct of the nephron. This inhibition leads to a reduction in sodium reabsorption, promoting natriuresis while sparing potassium. Unlike other diuretics, amiloride's effects are independent of aldosterone, making it particularly useful in patients who are hypokalemic or at risk of hypokalemia due to other diuretic therapies .

Pharmacokinetics

- Absorption : Approximately 50% of an oral dose of amiloride is absorbed. The presence of food reduces absorption by about 30% but can mitigate gastrointestinal side effects .

- Peak Plasma Levels : Achieved within 3 to 4 hours post-administration.

- Half-Life : Ranges from 6 to 9 hours, with diuretic effects lasting about 24 hours .

- Excretion : Amiloride is excreted unchanged in urine and feces, indicating minimal metabolism .

Therapeutic Applications

Amiloride is indicated for various clinical conditions:

- Hypertension : Used alone or in combination with thiazide diuretics to prevent potassium loss.

- Edema : Effective in managing fluid retention associated with heart failure and liver disease.

- Cystic Fibrosis : Recently granted orphan designation for its potential role in enhancing airway hydration by blocking sodium channels in lung tissues .

Clinical Efficacy

- Hypertension Management : A study involving older hypertensive patients demonstrated that amiloride significantly reduced blood pressure when used alongside thiazides, providing cardiovascular protection without inducing hypokalemia .

- Cystic Fibrosis Treatment : Research indicates that amiloride improves mucociliary clearance by increasing airway surface liquid volume, thus facilitating mucus elimination and reducing infection risk .

- Chronic Kidney Disease (CKD) : Ongoing studies are exploring amiloride's potential to slow CKD progression by preserving renal function through its potassium-sparing properties .

Side Effects and Monitoring

While amiloride is generally well-tolerated, potential side effects include:

- Electrolyte Imbalances : Monitoring serum electrolytes is crucial as hyponatremia and hyperkalemia may occur, particularly when used with other diuretics .

- Gastrointestinal Issues : Nausea and diarrhea have been reported, especially when taken without food .

Summary Table of Biological Activity

| Parameter | Details |

|---|---|

| Mechanism of Action | Inhibition of ENaC in distal nephron |

| Bioavailability | ~50% |

| Peak Action Time | 3-4 hours |

| Half-Life | 6-9 hours |

| Duration of Effect | ~24 hours |

| Clinical Uses | Hypertension, Edema, Cystic Fibrosis |

| Common Side Effects | Electrolyte imbalance, GI disturbances |

Propiedades

IUPAC Name |

3,5-diamino-6-chloro-N-(diaminomethylidene)pyrazine-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8ClN7O.ClH/c7-2-4(9)13-3(8)1(12-2)5(15)14-6(10)11;/h(H4,8,9,13)(H4,10,11,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACHKKGDWZVCSNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(N=C(C(=N1)Cl)N)N)C(=O)N=C(N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClN7O.ClH, C6H9Cl2N7O | |

| Record name | AMILORIDE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19741 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

2609-46-3 (Parent) | |

| Record name | Amiloride hydrochloride anhydrous | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002016888 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2024452 | |

| Record name | Amiloride hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2024452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Amiloride hydrochloride appears as crystalline solid or very light yellow powder. (NTP, 1992) | |

| Record name | AMILORIDE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19741 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 67.1 °F (NTP, 1992) | |

| Record name | AMILORIDE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19741 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

2016-88-8, 17440-83-4 | |

| Record name | AMILORIDE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19741 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Amiloride hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2016-88-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Amiloride hydrochloride anhydrous | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002016888 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AMILORIDE HYDROCHLORIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=755847 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Amiloride hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2024452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-amidino-3,5-diamino-6-chloropyrazinecarboxamide monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.327 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMILORIDE HYDROCHLORIDE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7M458Q65S3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

560.3 °F (NTP, 1992) | |

| Record name | AMILORIDE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19741 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.